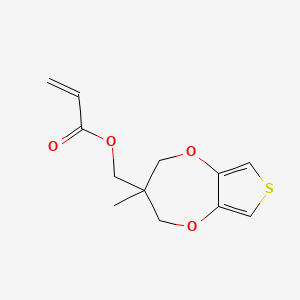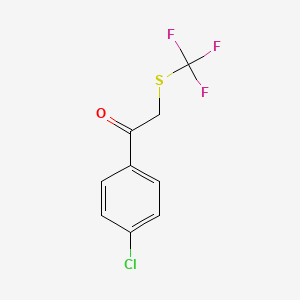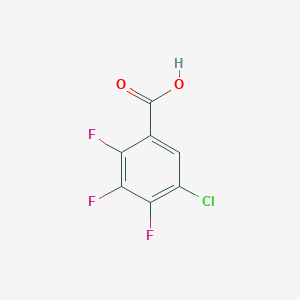![molecular formula C49H42O14 B6318946 Calix[7]hydroquinone CAS No. 182810-00-0](/img/structure/B6318946.png)
Calix[7]hydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Calix7hydroquinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecular architectures and as a host molecule in supramolecular chemistry.
Biology: Investigated for its potential as a drug delivery system and as a molecular sensor for detecting biological molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic cathodes for lithium-ion batteries and as a stabilizer for metal nanoparticles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calix7hydroquinone typically involves the condensation of hydroquinone with formaldehyde under acidic conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, leading to the formation of the macrocyclic structure. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of calix7hydroquinone may involve optimizing the reaction conditions to achieve higher yields and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Calix7hydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone units can be oxidized to quinone, leading to the formation of calixquinone.
Reduction: The quinone units can be reduced back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Calixquinone
Reduction: Calixhydroquinone
Substitution: Various functionalized derivatives of calixhydroquinone
Mécanisme D'action
The mechanism of action of calix7hydroquinone involves its ability to form host-guest complexes with various molecules. The hydroquinone units can undergo redox reactions, allowing the compound to act as an electron donor or acceptor. This redox activity is crucial for its applications in catalysis, sensing, and energy storage. The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calix4hydroquinone : Consists of four hydroquinone units and has similar redox properties but a smaller cavity size.
- Calix6hydroquinone : Consists of six hydroquinone units and has intermediate properties between calix4hydroquinone and calix7hydroquinone.
- Calix8hydroquinone : Consists of eight hydroquinone units and has a larger cavity size and higher molecular weight.
Uniqueness
Calix7hydroquinone is unique due to its specific cavity size, which allows it to form stable complexes with a wide range of guest molecules. Its redox properties and ability to undergo various chemical reactions make it a versatile compound for numerous applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-5,11,17,23,29,35,41,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H42O14/c50-36-8-22-1-23-9-37(51)11-25(44(23)58)3-27-13-39(53)15-29(46(27)60)5-31-17-41(55)19-33(48(31)62)7-35-21-42(56)20-34(49(35)63)6-32-18-40(54)16-30(47(32)61)4-28-14-38(52)12-26(45(28)59)2-24(10-36)43(22)57/h8-21,50-63H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZJLSVDDMHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C1=CC(=C8)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H42O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)



![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B6318959.png)


